5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione
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Overview
Description
5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound known for its unique chemical structure and properties This compound features a cyclohexane-1,3-dione core substituted with a 3,4-dimethoxyphenyl group and a 4-methylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with cyclohexane-1,3-dione in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-methylphenylamine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione: Lacks the 4-methylphenylamino group.
(3,5-Dimethoxyphenyl)- (4-methylpiperazin-1-yl)methanone: Contains a piperazine ring instead of a cyclohexane-1,3-dione core.
Uniqueness
5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of both methoxy and amino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H23NO4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-hydroxy-2-[(4-methylphenyl)iminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C22H23NO4/c1-14-4-7-17(8-5-14)23-13-18-19(24)10-16(11-20(18)25)15-6-9-21(26-2)22(12-15)27-3/h4-9,12-13,16,24H,10-11H2,1-3H3 |
InChI Key |
LUAWKKCKFGAVBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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